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Compound of Interest

Compound Name: J-104129

Cat. No.: B1242836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on a published abstract

and general chemical principles, as the full experimental text for the stereoselective synthesis

of J-104129 could not be accessed.[1] The specific reaction conditions, reagents, and yields

are representative examples and may require optimization.

Introduction
J-104129 is a potent and selective muscarinic M3 receptor antagonist. Its chemical name is

(αR)-α-Cyclopentyl-α-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide. The

stereochemistry at the α-position of the acetamide moiety is crucial for its biological activity.

This document outlines a generalized protocol for the stereoselective synthesis of J-104129,

based on a reported diastereoselective approach. The key strategic elements of this synthesis

involve a diastereoselective Michael addition to establish the cyclopentyl stereocenter, followed

by further functional group manipulations to yield the target molecule.

Overall Synthetic Strategy
The synthesis commences with a diastereoselective Michael addition of a chiral enolate to

cyclopentenone. The resulting substituted cyclopentanone is then converted to a vinyl triflate,

which undergoes hydrogenolysis to afford the desired cyclopentane ring. Subsequent

hydrolysis and amide coupling complete the synthesis of J-104129.
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Data Presentation
Table 1: Summary of Quantitative Data for the Stereoselective Synthesis of J-104129
(Representative)
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Step Reaction
Starting
Materials

Key
Reagents
/Catalysts

Product Yield (%)
Stereosel
ectivity
(ee/de)

1

Diastereos

elective

Michael

Addition

Chiral

Dioxolane,

Cyclopente

none

Lithium

diisopropyl

amide

(LDA)

Substituted

Cyclopenta

none

Not

Reported

Not

Reported

2

Enol

Triflate

Formation

Substituted

Cyclopenta

none

Trifluorome

thanesulfo

nic

anhydride

(Tf2O),

2,6-

Lutidine

Vinyl

Triflate

Not

Reported

Not

Applicable

3
Hydrogenol

ysis

Vinyl

Triflate

H2,

Palladium

on Carbon

(Pd/C)

Substituted

Cyclopenta

ne

Not

Reported

Not

Applicable

4 Hydrolysis

Substituted

Cyclopenta

ne

Sodium

Hydroxide

(NaOH)

Chiral

Carboxylic

Acid

Not

Reported

86% ee

(reported

for the

carboxylic

acid)[1]

5
Amide

Coupling

Chiral

Carboxylic

Acid, 4-

amino-1-

(4-methyl-

3-

pentenyl)pi

peridine

EDC, HOBt J-104129
Not

Reported

>99%

(assuming

no

racemizatio

n)

Note: The yields and specific diastereoselectivity for intermediate steps were not available in

the accessed literature. The reported 86% enantiomeric excess (ee) pertains to the carboxylic
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acid intermediate.[1]

Experimental Protocols
Step 1: Diastereoselective Michael Addition
This key step establishes the stereochemistry of the cyclopentyl moiety. A chiral auxiliary, in this

case, a chiral dioxolane, is used to direct the addition of the enolate to cyclopentenone.

Protocol:

To a solution of a suitable chiral dioxolane (derived from a chiral diol, e.g., (2R,3R)-2,3-

butanediol, and an appropriate acetyl precursor) in anhydrous tetrahydrofuran (THF) at -78

°C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA)

dropwise.

Stir the resulting enolate solution at -78 °C for 30-60 minutes.

Add a solution of cyclopentenone in anhydrous THF dropwise to the enolate solution.

Stir the reaction mixture at -78 °C for a specified time (typically 1-4 hours) until the reaction is

complete (monitored by TLC).

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

Allow the mixture to warm to room temperature and extract the product with an organic

solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

substituted cyclopentanone.

Step 2: Enol Triflate Formation
The ketone is converted to a vinyl triflate, which is a versatile intermediate for various coupling

reactions and, in this case, for reduction.
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Protocol:

To a solution of the substituted cyclopentanone from Step 1 in anhydrous dichloromethane

(DCM) at -78 °C under an inert atmosphere, add a non-nucleophilic base such as 2,6-lutidine

or triethylamine.

Add trifluoromethanesulfonic anhydride (Tf2O) dropwise to the solution.

Allow the reaction mixture to warm slowly to room temperature and stir until the starting

material is consumed (monitored by TLC).

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with DCM.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the vinyl triflate.

Step 3: Hydrogenolysis of the Vinyl Triflate
The vinyl triflate is reduced to the corresponding alkene (in this case, a saturated cyclopentane

ring) via catalytic hydrogenation.

Protocol:

Dissolve the vinyl triflate from Step 2 in a suitable solvent such as ethanol or ethyl acetate.

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

Place the reaction mixture under an atmosphere of hydrogen gas (H2, typically 1 atm or

higher pressure in a hydrogenation apparatus).

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by

TLC or disappearance of H2 uptake).
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Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad

with the reaction solvent.

Concentrate the filtrate under reduced pressure to obtain the crude substituted

cyclopentane. Further purification may be performed if necessary.

Step 4: Hydrolysis to the Carboxylic Acid
The chiral auxiliary is removed by hydrolysis to yield the enantiomerically enriched carboxylic

acid.

Protocol:

Dissolve the substituted cyclopentane from Step 3 in a mixture of an alcohol (e.g., methanol

or ethanol) and water.

Add a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

Heat the reaction mixture to reflux and stir for several hours until the hydrolysis is complete

(monitored by TLC).

Cool the reaction mixture to room temperature and remove the organic solvent under

reduced pressure.

Acidify the remaining aqueous solution to a pH of approximately 2-3 with a suitable acid

(e.g., 1M HCl).

Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to afford the chiral carboxylic acid. The reported

enantiomeric excess for this product is 86%.[1]

Step 5: Amide Coupling
The final step involves the coupling of the chiral carboxylic acid with the appropriate piperidine

amine to form the final product, J-104129.
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Protocol:

To a solution of the chiral carboxylic acid from Step 4 in a suitable aprotic solvent such as

dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-ethyl-

3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-hydroxybenzotriazole

(HOBt).

Stir the mixture at room temperature for about 30 minutes to activate the carboxylic acid.

Add the amine, 4-amino-1-(4-methyl-3-pentenyl)piperidine, and a base such as triethylamine

or diisopropylethylamine (DIPEA) to the reaction mixture.

Stir the reaction at room temperature until completion (monitored by TLC).

Dilute the reaction mixture with the solvent and wash sequentially with a mild acid solution

(e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain J-104129.

Mandatory Visualizations
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Enolate Formation

Michael Addition

Workup and Purification

Dissolve chiral dioxolane in anhydrous THF at -78°C

Add LDA dropwise

Stir for 30-60 min to form the lithium enolate

Add cyclopentenone solution dropwise

Stir at -78°C for 1-4 hours

Quench with saturated aq. NH4Cl

Warm to RT and extract with ethyl acetate

Wash, dry, and concentrate

Purify by column chromatography

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps
[chemistrysteps.com]

To cite this document: BenchChem. [Application Notes and Protocols for the Stereoselective
Synthesis of J-104129]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1242836#stereoselective-synthesis-of-j-104129]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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